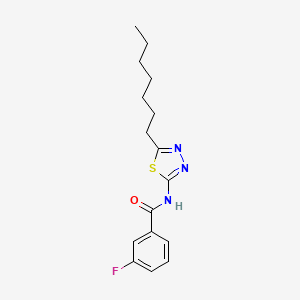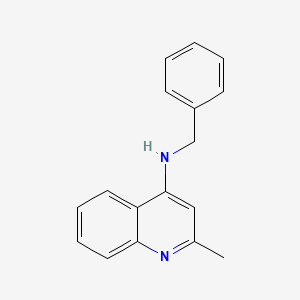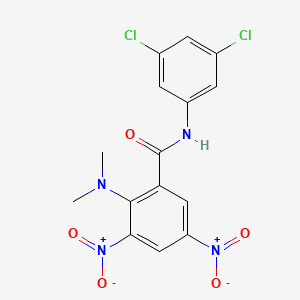![molecular formula C24H24FN3O B15153807 N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B15153807.png)
N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” is a complex organic molecule that features a combination of fluorophenyl, naphthalene, and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of functional group transformations to introduce the fluorophenyl and imidazole groups. Key steps may include:
Nucleophilic substitution: to introduce the fluorophenyl group.
Etherification: to attach the methoxy group to the naphthalene ring.
Alkylation: to link the imidazole moiety via a propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
The compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorophenyl and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE
- ({2-[(2-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE
Uniqueness
The presence of the fluorophenyl group in “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” imparts unique electronic properties, enhancing its binding affinity and specificity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C24H24FN3O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C24H24FN3O/c25-23-9-4-2-7-20(23)17-29-24-11-10-19-6-1-3-8-21(19)22(24)16-26-12-5-14-28-15-13-27-18-28/h1-4,6-11,13,15,18,26H,5,12,14,16-17H2 |
Clé InChI |
ZKWDXBALDXLAME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CNCCCN3C=CN=C3)OCC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B15153743.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)

![4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)

![2,4-dichloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153792.png)
![2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15153799.png)
![3-({6-[(3,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B15153809.png)
![1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone](/img/structure/B15153817.png)
![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
